N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a phenyl group and an ethyl chain linked to a propylbenzamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The compound’s interaction with AChE is characterized by both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, the compound enhances cholinergic neurotransmission. This can have various downstream effects, particularly in the context of neurodegenerative diseases like Alzheimer’s, where cholinergic deficits are observed .
Result of Action
The result of the compound’s action is an enhancement of cholinergic neurotransmission . This could potentially alleviate symptoms associated with conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide typically involves multiple steps, starting with the preparation of the piperazine ringThe reaction conditions often include the use of organic solvents such as acetonitrile (CH₃CN) and bases like potassium carbonate (K₂CO₃) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: H₂O₂ in acidic medium or KMnO₄ in neutral or basic medium.
Reduction: LiAlH₄ in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (Et₃N).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, known for its acetylcholinesterase inhibitory activity.
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Studied for its anticonvulsant properties.
Uniqueness
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide stands out due to its specific structural features, such as the propylbenzamide moiety, which may confer unique pharmacological properties. Its ability to selectively inhibit acetylcholinesterase with high potency makes it a promising candidate for further research and development in the field of neuropharmacology.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-4-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-2-6-19-9-11-20(12-10-19)22(26)23-13-14-24-15-17-25(18-16-24)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQSHHFZNFRFGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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